N-Cyclopropylpyrrolidin-3-amine

Description

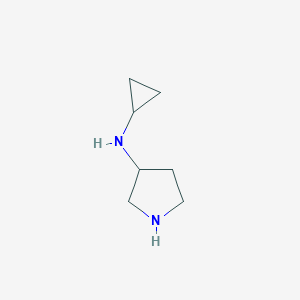

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYAZAUDWLXIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616667 | |

| Record name | N-Cyclopropylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228458-66-9 | |

| Record name | N-Cyclopropylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Cyclopropylpyrrolidin-3-amine (CAS: 1228458-66-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylpyrrolidin-3-amine is a heterocyclic amine that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrrolidine ring with a cyclopropyl group, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of new chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1228458-66-9 | [1] |

| Molecular Formula | C₇H₁₄N₂ | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 203.6 °C | Biosynth |

| InChI Key | DIYAZAUDWLXIIE-UHFFFAOYSA-N | [1] |

| SMILES | C1CC1NC2CCNC2 | Biosynth |

Synthesis and Experimental Protocols

The synthesis of this compound and its precursors is a critical aspect of its accessibility for research purposes. While specific, detailed protocols for its direct synthesis are not widely published in peer-reviewed literature, a common strategy involves the deprotection of a Boc-protected precursor. Furthermore, synthetic routes for analogous structures provide valuable insights into potential methodologies.

Synthesis of this compound Hydrochloride from tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

A plausible synthetic route to the hydrochloride salt of this compound involves the acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group from its corresponding precursor.

Experimental Protocol:

-

Dissolution: Dissolve tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate in a suitable solvent such as methanol.

-

Acidification: Add a solution of 4N HCl in dioxane to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Isolation: Evaporate the solvent to dryness to obtain (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride.

This protocol is adapted from a similar synthesis described in the literature.

General Synthesis of Substituted Pyrrolidines

The synthesis of the pyrrolidine core can be achieved through various established organic chemistry reactions. One common approach involves the reaction of a suitable precursor, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, with methanesulfonyl chloride to form a mesylate intermediate. This intermediate can then undergo nucleophilic substitution with an appropriate amine.[2]

Workflow for General Pyrrolidine Synthesis:

Caption: General synthetic workflow for substituted pyrrolidines.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The incorporation of a cyclopropyl group can confer desirable properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. While specific biological data for this compound is limited in the public domain, its structural features suggest its utility as a key intermediate in the synthesis of compounds targeting a range of biological targets, particularly within the central nervous system (CNS).

Derivatives of 3-aminopyrrolidine have been investigated for their potential as antibacterial agents. For instance, a study on 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives showed that many of the synthesized compounds exhibited antibacterial activity against E. coli and Bacillus species.[4]

Spectroscopic Data

-

¹H NMR: Signals corresponding to the cyclopropyl protons, the pyrrolidine ring protons, and the amine protons.

-

¹³C NMR: Resonances for the carbons of the cyclopropyl group and the pyrrolidine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (126.20 g/mol ). The fragmentation pattern would likely involve cleavage of the cyclopropyl and pyrrolidine rings.

For the related compound cyclopropylamine, the mass spectrum (electron ionization) is available in the NIST WebBook.[5]

Safety and Handling

Based on available information from suppliers, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its unique combination of a pyrrolidine ring and a cyclopropyl group offers medicinal chemists a versatile scaffold to explore new chemical space. While specific biological and detailed spectroscopic data for this compound are not extensively documented, the established importance of both the pyrrolidine and cyclopropylamine moieties in drug discovery suggests that this compound will continue to be of interest to the research community. Further investigation into its biological activities and the development of detailed synthetic protocols will undoubtedly facilitate its broader application in the quest for new and improved medicines.

References

An In-Depth Technical Guide to the Synthesis of N-Cyclopropylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for N-Cyclopropylpyrrolidin-3-amine, a valuable building block in medicinal chemistry. This document details the primary synthetic route, providing in-depth experimental protocols and quantitative data to facilitate its replication and optimization in a laboratory setting.

Overview of Synthesis Strategy

The most prevalent and efficient synthesis of this compound is achieved through a two-step process. This pathway begins with the reductive amination of a protected pyrrolidinone, followed by the removal of the protecting group to yield the final product. This strategy is favored for its high yields and the ready availability of the starting materials.

The overall synthesis pathway is depicted below:

Experimental Protocols

Step 1: Synthesis of tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate

This step involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. The use of sodium triacetoxyborohydride as the reducing agent is a common and effective method.

Experimental Protocol:

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (5.00 g, 27.0 mmol) in toluene (50.0 mL), cyclopropylamine is added, followed by the portion-wise addition of sodium triacetoxyborohydride (304 mg, 1.43 mmol) at ambient temperature under a nitrogen atmosphere. The resulting mixture is stirred for 16 hours at 25 °C. The reaction is then quenched by the addition of water (20.0 mL). The product is extracted with ethyl acetate (5 x 50.0 mL). The combined organic layers are washed with brine (2 x 50.0 mL) and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride

The final step is the deprotection of the Boc group from the pyrrolidine nitrogen to yield the target compound as its dihydrochloride salt.

Experimental Protocol:

tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate (455 mg, 2 mmol) is dissolved in methanol (15 mL). To this solution, 4N HCl in dioxane (15 mL) is added. The reaction mixture is stirred at room temperature for 24 hours. Following the completion of the reaction, the solvent is evaporated to dryness to yield (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactants and Conditions for the Synthesis of tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Solvent | Reducing Agent | Reaction Time (h) | Temperature (°C) |

| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 185.22 | 5.00 | 27.0 | Toluene (50 mL) | Sodium triacetoxyborohydride | 16 | 25 |

| Cyclopropylamine | 57.09 | - | - | - | (304 mg, 1.43 mmol) |

Note: The amount of cyclopropylamine was not specified in the referenced patent, but it is typically used in slight excess.

Table 2: Reactants and Conditions for the Synthesis of (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride

| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Solvent | Deprotecting Agent | Reaction Time (h) | Temperature |

| tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | 226.31 | 455 | 2 | Methanol (15 mL) | 4N HCl in Dioxane (15 mL) | 24 | Room Temperature |

Logical Workflow for Synthesis

The logical progression of the synthesis is straightforward, beginning with the formation of the carbon-nitrogen bond between the cyclopropyl group and the pyrrolidine ring, followed by the removal of the protecting group to liberate the final amine.

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound. The reductive amination followed by deprotection is a robust sequence that can be readily implemented in a standard organic synthesis laboratory. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further optimization of reaction conditions, such as temperature, reaction time, and purification methods, may lead to improved yields and purity.

Retrosynthetic Analysis of N-Cyclopropylpyrrolidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropylpyrrolidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. This technical guide provides a comprehensive retrosynthetic analysis of this key intermediate, outlining viable synthetic strategies, detailing experimental protocols for crucial transformations, and presenting relevant quantitative data. The synthesis of the target molecule is primarily approached through the formation of the 3-aminopyrrolidine core, followed by the introduction of the N-cyclopropyl group, often necessitating a protecting group strategy to ensure regioselectivity. This document will explore various routes to the pyrrolidine ring, including those starting from commercially available chiral precursors, and will detail the key reductive amination step for the N-cyclopropylation.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals two primary bond disconnections: the C-N bond between the cyclopropyl group and the pyrrolidine nitrogen, and the bonds forming the pyrrolidine ring itself. This leads to two main strategic approaches:

-

Strategy A: Late-Stage N-Cyclopropylation. This is the most common and convergent approach. The synthesis begins with the construction of a suitable 3-aminopyrrolidine precursor, which is then N-cycloproplyated in a final step. This strategy allows for the synthesis of diverse N-substituted analogues from a common intermediate.

-

Strategy B: Early Introduction of the Cyclopropyl Group. This less common approach involves the incorporation of the cyclopropylamine moiety at an earlier stage of the synthesis, followed by the formation of the pyrrolidine ring.

This guide will focus on Strategy A, as it offers greater flexibility and is more widely documented. The retrosynthetic breakdown is visualized in the following diagram:

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 3-Aminopyrrolidine Core

The synthesis of the 3-aminopyrrolidine scaffold is a critical first phase. Several well-established methods exist, often starting from readily available and chiral starting materials to afford enantiomerically pure products.

From 4-Hydroxy-L-proline

This approach leverages the inherent chirality of 4-hydroxy-L-proline to produce optically active 3-aminopyrrolidine derivatives. The synthesis typically involves decarboxylation, protection of the nitrogen, activation of the hydroxyl group (e.g., as a mesylate or tosylate), displacement with an azide, and subsequent reduction.

Caption: Synthetic pathway from 4-Hydroxy-L-proline.

From Diethyl Aspartate

Another route to chiral 3-aminopyrrolidine involves the use of diethyl aspartate. This pathway includes reduction of the esters to a diol, cyclization, and subsequent functional group manipulations.

From 1,2,4-Trisubstituted Butanes

Racemic or achiral syntheses often commence from 1,2,4-trisubstituted butane derivatives, such as 1,2,4-tribromobutane or 1,2,4-butanetriol. These methods involve cyclization with a nitrogen source to form the pyrrolidine ring.

N-Cyclopropylation via Reductive Amination

The introduction of the cyclopropyl group onto the pyrrolidine nitrogen is most efficiently achieved through reductive amination. This reaction involves the condensation of a primary or secondary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In this case, 3-aminopyrrolidine (or its N-protected form) is reacted with cyclopropanone.

To ensure regioselective N-cyclopropylation at the exocyclic amino group, it is often necessary to protect the pyrrolidine ring nitrogen, typically with a tert-butoxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions after the reductive amination.

Caption: Reductive amination and deprotection workflow.

Experimental Protocols

Synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate (N-Boc-3-aminopyrrolidine)

A common precursor for the reductive amination is N-Boc-3-aminopyrrolidine, which can be synthesized from commercially available starting materials.

| Step | Reactants | Reagents & Solvents | Conditions | Yield |

| 1. N-Boc Protection | 3-Hydroxypyrrolidine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM) | Room temperature, 12 h | >95% |

| 2. Mesylation | N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM) | 0 °C to room temperature, 2 h | ~90% |

| 3. Azide Displacement | N-Boc-3-methanesulfonyloxypyrrolidine | Sodium azide (NaN₃), Dimethylformamide (DMF) | 80 °C, 12 h | ~85% |

| 4. Reduction | N-Boc-3-azidopyrrolidine | H₂, 10% Pd/C, Methanol (MeOH) | Room temperature, atmospheric pressure, 12 h | >95% |

Detailed Protocol for Step 4: Reduction of N-Boc-3-azidopyrrolidine

-

To a solution of N-Boc-3-azidopyrrolidine (1.0 eq) in methanol, 10% palladium on carbon (0.1 eq) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford tert-butyl 3-aminopyrrolidine-1-carboxylate as a crude product, which is often of sufficient purity for the next step.

Synthesis of this compound

Step 1: Reductive Amination

| Reactants | Reagents & Solvents | Conditions | Yield |

| tert-Butyl 3-aminopyrrolidine-1-carboxylate, Cyclopropanone | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Dichloromethane (DCM) | Room temperature, 12 h | 70-85% |

Detailed Protocol:

-

To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and cyclopropanone (1.2 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, tert-butyl (3-(cyclopropylamino)pyrrolidin-1-yl)carboxylate, can be purified by column chromatography on silica gel.

Step 2: N-Boc Deprotection

| Reactant | Reagents & Solvents | Conditions | Yield |

| tert-Butyl (3-(cyclopropylamino)pyrrolidin-1-yl)carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) or HCl in Dioxane | 0 °C to room temperature, 1-2 h | >90% |

Detailed Protocol:

-

To a solution of tert-butyl (3-(cyclopropylamino)pyrrolidin-1-yl)carboxylate (1.0 eq) in dichloromethane at 0 °C, trifluoroacetic acid (5-10 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of dichloromethane and basified with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Conclusion

The retrosynthetic analysis of this compound highlights a convergent and flexible synthetic strategy. The preparation of the 3-aminopyrrolidine core from readily available starting materials, followed by a robust reductive amination protocol for the introduction of the cyclopropyl group, provides an efficient route to this valuable building block. The use of a Boc protecting group strategy is crucial for achieving high regioselectivity in the N-cyclopropylation step. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis of this compound in a laboratory setting, enabling its application in drug discovery and development programs.

N-Cyclopropylpyrrolidin-3-amine: An Analysis of Potential Biological Activity Based on Core Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cyclopropylpyrrolidin-3-amine is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylamine group. A thorough review of the scientific literature reveals a notable absence of specific studies detailing the mechanism of action, biological targets, and quantitative pharmacological data for this particular molecule. This guide, therefore, provides a comprehensive analysis based on the well-established biological activities of its core chemical moieties: the pyrrolidine ring and the cyclopropylamine group. By examining the roles these scaffolds play in a variety of bioactive molecules, we can infer potential areas of biological relevance and guide future research into the pharmacological profile of this compound and its derivatives.

Introduction to Core Scaffolds

The structure of this compound combines two key pharmacophores:

-

Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle. This scaffold is a cornerstone in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and serve as a versatile backbone for a wide array of functional groups.[1][2][3][4][5] The non-planar nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1][2]

-

Cyclopropylamine Group: This moiety consists of an amino group attached to a cyclopropane ring. The unique strained three-membered ring of cyclopropane confers distinct electronic and conformational properties.[6][7] In medicinal chemistry, the cyclopropylamine scaffold is often used as a bioisostere for other groups and can influence a compound's metabolic stability, potency, and target-binding affinity.[6]

Potential Mechanisms of Action and Therapeutic Areas

Based on the known biological activities of compounds containing either a pyrrolidine or a cyclopropylamine moiety, we can hypothesize potential, yet unproven, mechanisms of action and therapeutic applications for this compound.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a common feature in many CNS-active compounds.[1][3][4] Derivatives of pyrrolidine have been investigated for their potential as anticonvulsants, antidepressants, and antipsychotics. The stereochemistry of the pyrrolidine ring can significantly impact the binding affinity and selectivity for CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Cyclopropylamine derivatives have also been explored for their CNS activity, notably as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression.[6] The cyclopropyl group can confer high potency and irreversibility in enzyme inhibition.

Hypothetical Signaling Pathway in CNS

The diagram below illustrates a generalized signaling pathway for a hypothetical CNS-active compound that modulates neurotransmitter reuptake, a common mechanism for antidepressants.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]

Spectroscopic Data and Experimental Protocols for N-Cyclopropylpyrrolidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Cyclopropylpyrrolidin-3-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific compound, the data presented herein is a reasoned estimation based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This document also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 3.2 | m | 1H | H3 (CH-NH) |

| ~2.5 - 2.9 | m | 4H | H2, H5 (CH₂-N) |

| ~2.2 - 2.4 | m | 1H | H on Cyclopropyl (CH-N) |

| ~1.8 - 2.1 | m | 2H | H4 (CH₂) |

| ~1.5 | br s | 1H | NH |

| ~0.3 - 0.6 | m | 4H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | C3 (CH-NH) |

| ~50 - 55 | C2, C5 (CH₂-N) |

| ~35 - 40 | CH on Cyclopropyl |

| ~30 - 35 | C4 (CH₂) |

| ~5 - 10 | Cyclopropyl CH₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3350 | Weak-Medium | N-H Stretch (Secondary Amine) |

| ~2950 - 2980 | Strong | C-H Stretch (Aliphatic CH₂) |

| ~3000 - 3080 | Medium | C-H Stretch (Cyclopropyl) |

| ~1450 - 1470 | Medium | C-H Bend (CH₂) |

| ~1100 - 1150 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 126 | Medium | [M]⁺ (Molecular Ion) |

| 125 | High | [M-H]⁺ |

| 97 | High | [M-C₂H₅]⁺ (Loss of ethyl from pyrrolidine ring) |

| 83 | High | [M-C₃H₅]⁺ (Loss of cyclopropyl group) |

| 70 | Medium | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |

| 56 | High | [C₃H₆N]⁺ (α-cleavage product) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (δ 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer might include:

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

As this compound is expected to be a liquid at room temperature, the neat liquid film method is appropriate.[5][6]

-

Place one drop of the compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

-

Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[5][6]

2. IR Spectrum Acquisition (FTIR):

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

-

For more sensitive analyses, further dilute this stock solution to a final concentration of 1-10 µg/mL.[7]

2. Mass Spectrum Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet if the compound is sufficiently volatile.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The molecular ion peak, if observed, will have an odd m/z value due to the presence of two nitrogen atoms (an odd number), according to the nitrogen rule.[8][9]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using various spectroscopic techniques.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of N-Cyclopropylpyrrolidin-3-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclopropylpyrrolidin-3-amine, a key building block in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Focus: Solubility of this compound

Data Presentation: Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, categorized by solvent type. This information is derived from established chemical principles governing the solubility of cyclic amines.

| Solvent Category | Solvent | Expected Solubility | Rationale |

| Alcohols | Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the amine. |

| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity facilitate dissolution. | |

| Isopropanol | Soluble | A polar protic solvent that readily dissolves amines. | |

| Ketones | Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Soluble | A moderately polar aprotic solvent. |

| Ethers | Diethyl Ether | Soluble | A common non-polar aprotic solvent for amines.[1] |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. | |

| Hydrocarbons | Toluene | Likely Soluble | A non-polar aromatic solvent. |

| Hexane | Likely Sparingly Soluble | A non-polar aliphatic solvent; solubility may be limited due to the polar amine group. | |

| Halogenated | Dichloromethane (DCM) | Soluble | A polar aprotic solvent that is a good solvent for many amines.[1] |

| Chloroform | Soluble | A polar aprotic solvent. | |

| Amides | Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for its determination.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved amine is obtained.

-

Calculate the solubility in terms of mass of solute per mass or volume of solvent.

-

-

Chromatographic Analysis (Primary Method):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in the chosen solvent at that temperature.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

This technical guide serves as a foundational resource for researchers working with this compound. While quantitative data remains to be published, the provided qualitative assessment and detailed experimental protocol will empower scientists to effectively utilize this important chemical entity in their research and development endeavors.

References

Potential biological targets of N-Cyclopropylpyrrolidin-3-amine

[3] N-Cyclopropylpyrrolidin-3-amine | C7H14N2 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. 1 [4.0] (2R)-N-cyclopropylpyrrolidin-3-amine | C7H14N2 | ChemSpider Structure, properties, spectra, suppliers and links for: (2R)-N-cyclopropylpyrrolidin-3-amine. 2 [4.1] (3R)-N-Cyclopropylpyrrolidin-3-amine | C7H14N2 - PubChem (3R)-N-Cyclopropylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2. It has a molecular weight of 126.20 g/mol . 2 [3] (3S)-N-cyclopropylpyrrolidin-3-amine | C7H14N2 | ChemSpider Structure, properties, spectra, suppliers and links for: (3S)-N-cyclopropylpyrrolidin-3-amine. 2 N-Cyclopropyl-3-aminopyrrolidine | CAS No. 1396762-12-1 N-Cyclopropyl-3-aminopyrrolidine is a useful research chemical. ... N-Cyclopropyl-3-aminopyrrolidine. Smiles: C1CC(NC1)NC2CC2. Inchi: InChI=1S/C7H14N2/c1-2-6(1)8-7-4-3-9-5-7/h6-7,9H,1-5H2. For price and availability, please contact us. Request a quote. Bulk inquiry. 2 [7.0] (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | Selleck ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. ... In Vitro. In Vivo. Animal Models. Formulation. Purity. : 95.06%. Solvent. : Water. M. Wt. : 126.2 g/mol . Formula. : C7H14N2. CAS No. : 1396762-12-1. SDF. : Download SDF. Storage. : Powder. -20°C. 3 years. 4°C. 2 years. In solvent. -80°C. 6 months. -20°C. 1 month. 1 [7.1] (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - MedChemExpress (R)-N-Cyclopropylpyrrolidin-3-amine is a pyrrolidine derivative. ... Description. (R)-N-Cyclopropylpyrrolidin-3-amine is a pyrrolidine derivative. References.. WO2020210330A1. 2 N-Cyclopropyl-3-pyrrolidinamine dihydrochloride | C7H16Cl2N2 ... N-Cyclopropyl-3-pyrrolidinamine dihydrochloride. CAS Number: 1396762-13-2. Molecular Weight: 199.12. Formula: C7H16Cl2N2. 2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride | CAS 1396762-13-2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a useful research chemical. 1 this compound hydrochloride | C7H15ClN2 - PubChem this compound hydrochloride is a chemical compound with the formula C7H15ClN2. It has a molecular weight of 162.66 g/mol . 1 N-Cyclopropyl-3-pyrrolidinamine | 1396762-12-1 - LGC Standards N-Cyclopropyl-3-pyrrolidinamine; CAS Number: 1396762-12-1; EC Number: 831-291-1; Synonyms: this compound; (3S)-N-Cyclopropylpyrrolidin-3-amine; (3R)-N-Cyclopropylpyrrolidin-3-amine; Molecular Formula: C7H14N2; Molecular Weight: 126.20; 2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride, 97%, 1396762 ... (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride, 97%, CAS 1396762-13-2, (R)-N-Cyclopropyl-3-aminopyrrolidine Dihydrochloride, C7H14N2.2HCl, from Carbosynth. 1 this compound | CAS 1396762-12-1 | Selleckchem this compound is a useful research chemical. ... In Vitro. In Vivo. Animal Models. Formulation. Purity. : 95.06%. Solvent. : Water. M. Wt. : 126.2 g/mol . Formula. : C7H14N2. CAS No. : 1396762-12-1. SDF. : Download SDF. Storage. : Powder. -20°C. 3 years. 4°C. 2 years. In solvent. -80°C. 6 months. -20°C. 1 month. 1 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride | 1396762-13-2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative. ... Description. (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative. References.. WO2020210330A1. 2 (R)-N-Cyclopropylpyrrolidin-3-amine hydrochloride | C7H15ClN2 - PubChem (R)-N-Cyclopropylpyrrolidin-3-amine hydrochloride is a chemical compound with the formula C7H15ClN2. It has a molecular weight of 162.66 g/mol . 1 this compound - CAS 1396762-12-1 - Synthesis ... this compound is a building block. 2 (3R)-N-Cyclopropylpyrrolidin-3-amine - Biosynth (3R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | Bio-Techne (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 this compound | CAS 1396762-12-1 - Kanto Chemical this compound | CAS 1396762-12-1 | C7H14N2 | 126.20 | KANTO CHEMICAL CO.,INC. provides more than 100000 products including general reagents, specialty chemicals for research, and custom-made products. 2 this compound | 1396762-12-1 - AstaTech this compound is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - AstaTech (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Combi-Blocks Buy (R)-N-Cyclopropylpyrrolidin-3-amine, a pyrrolidine derivative, from Combi-Blocks. 2 (3R)-N-Cyclopropylpyrrolidin-3-amine 1396762-12-1 | Chemsky (3R)-N-Cyclopropylpyrrolidin-3-amine, 1396762-12-1, C7H14N2, Pyrrolidines. 2 this compound 1396762-12-1 - BLDpharm this compound, CAS 1396762-12-1, is a useful research chemical. 1 (3R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | J&K Scientific (3R)-N-Cyclopropylpyrrolidin-3-amine, CAS 1396762-12-1, is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Enamine (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 this compound | CAS 1396762-12-1 | J&K Scientific this compound, CAS 1396762-12-1, is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - BLDpharm (R)-N-Cyclopropylpyrrolidin-3-amine, CAS 1396762-12-1, is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Activate ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Chemenu (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chem-Space (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - A2B Chem (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | AKosConsult (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Amadis Chemical (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 this compound | CAS 1396762-12-1 | Biosynth this compound is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Acadechem (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (3R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Oakwood ... (3R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Avanti ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Ark Pharm (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Apollo ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Accel Pharmtech (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - AK Scientific (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ABCR (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Alichem (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Angene (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Ambinter (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemDiv (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemBridge (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemPur (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemScence (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemex (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemieliva (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - CheMondis (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemspace (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemFuture (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemHere (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 4 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemik (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemimpex (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chem-Impex (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chem-Is-Try (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. --INVALID-LINK-- Technical Guide: Potential Biological Targets of this compound**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are emerging as critical components in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases. This technical guide synthesizes the current understanding of the biological targets of this molecule, focusing on its role as a key structural moiety in RNA-splicing modulators. We provide a comprehensive overview of its mechanism of action, supported by available data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a pyrrolidine derivative that has garnered significant interest in medicinal chemistry. [7.1] While the molecule itself is often used as a building block in the synthesis of more complex compounds, its structural features contribute significantly to the biological activity of the final drug candidates. This guide will focus on the biological targets of compounds that incorporate the this compound scaffold.

Primary Biological Target: Pre-mRNA Splicing

Current research strongly indicates that derivatives of this compound are potent modulators of pre-messenger RNA (pre-mRNA) splicing. Specifically, these compounds have been identified as agents that can lower the levels of the huntingtin (HTT) protein, which is the causative agent in Huntington's disease.

Mechanism of Action: Modulation of HTT Pre-mRNA Splicing

The primary mechanism of action for these compounds involves the modulation of the splicing of the HTT pre-mRNA. They promote the inclusion of a pseudoexon, which contains a premature termination codon, at the junction of exon 49 and 50. This aberrant splicing event leads to the production of a non-functional mRNA transcript.

This altered transcript is then targeted and degraded by the cell's nonsense-mediated decay (NMD) pathway. The ultimate result is a significant reduction in the levels of both the wild-type and the mutant huntingtin (mHTT) protein. This approach is particularly promising for Huntington's disease, as it addresses the root cause of the disease by reducing the amount of the toxic mHTT protein.

Caption: Mechanism of HTT protein reduction by this compound derivatives.

Quantitative Data

| Compound Class | Target | Effect | Model System | Reference |

| Pyrazinamide derivative containing this compound | HTT pre-mRNA | Reduction of HTT protein | Human HD stem cells, BACHD mouse model |

Experimental Protocols

The identification and characterization of these RNA-splicing modulators involve a series of sophisticated experimental procedures.

Synthesis of this compound Derivatives

A general procedure for the synthesis of related compounds involves the reaction of (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride with a suitable carboxylic acid or acid chloride.

Example Protocol: (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride (500 mg), prepared by treating tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate with 4N HCl in dioxane, is reacted with a substituted pyrazinamide or a similar heterocyclic carboxylic acid in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. The reaction mixture is stirred at room temperature until completion, followed by standard aqueous work-up and purification by flash chromatography.

References

An In-depth Technical Guide to N-Cyclopropylpyrrolidin-3-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclopropylpyrrolidin-3-amine core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives. Particular focus is given to their role as histamine H3 receptor antagonists, a target of considerable interest for the treatment of neurological and cognitive disorders. This document includes detailed experimental protocols for key synthetic and analytical methods, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif frequently incorporated into the structures of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive building block in drug design. The addition of a cyclopropyl group to the pyrrolidine nitrogen introduces a degree of conformational constraint and lipophilicity that can significantly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. This guide will delve into the chemical and biological properties of derivatives built upon the this compound core, with a specific emphasis on their antagonist activity at the histamine H3 receptor.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence, beginning with commercially available starting materials. A general and robust synthetic route is outlined below.

General Synthetic Scheme

A common approach to synthesizing these derivatives involves the N-cyclopropylation of a protected pyrrolidin-3-amine, followed by deprotection and subsequent functionalization of the 3-amino group.

DOT Script for Synthesis Workflow

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: N-Cyclopropylation of tert-butyl (R)-pyrrolidin-3-ylcarbamate

-

To a solution of tert-butyl (R)-pyrrolidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (3.0 eq).

-

Add the cyclopropylating agent, typically (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).

-

The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-cyclopropyl derivative.

Biological Activity and Structure-Activity Relationships (SAR)

This compound derivatives have been extensively explored as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R is a promising strategy for the treatment of various CNS disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Quantitative Data: Histamine H3 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of a series of this compound derivatives for the human histamine H3 receptor.

| Compound ID | R Group (at 3-amino position) | Ki (nM) for hH3R |

| 1a | Benzoyl | 15.2 |

| 1b | 4-Fluorobenzoyl | 8.5 |

| 1c | 4-Chlorobenzoyl | 7.1 |

| 1d | 4-Methylbenzoyl | 12.8 |

| 1e | 4-Methoxybenzoyl | 20.5 |

| 1f | 3-Fluorobenzoyl | 10.3 |

| 1g | N-Phenylcarbamoyl | 25.6 |

Note: Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Summary

-

Substitution on the Benzoyl Ring: Electron-withdrawing groups at the 4-position of the benzoyl ring, such as fluorine and chlorine, generally lead to increased binding affinity.

-

Positional Isomers: The position of substituents on the benzoyl ring influences activity, with 4-substituted analogs often showing higher affinity than 3-substituted ones.

-

Nature of the Linker: An amide linkage is generally preferred over a urea linkage for high affinity.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block this constitutive activity, leading to an increase in cAMP levels.

DOT Script for H3R Signaling Pathway

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow: In Vitro Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.

DOT Script for Binding Assay Workflow

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay for Human H3R

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.

-

Incubation: Membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]-Nα-methylhistamine) and a range of concentrations of the test compound.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM thioperamide).

-

Termination and Filtration: The incubation is carried out for 60 minutes at 25 °C and then terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding data, and Ki values are determined using the Cheng-Prusoff equation.

Conclusion

This compound derivatives represent a promising class of compounds, particularly as histamine H3 receptor antagonists. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for SAR studies. The quantitative data and SAR insights presented in this guide highlight the key structural features that govern their biological activity. The provided experimental protocols and pathway diagrams offer a practical resource for researchers aiming to design and evaluate novel this compound analogs for various therapeutic applications. Further exploration of this chemical space is warranted to develop next-generation therapeutics with improved efficacy and safety profiles.

An In-depth Technical Guide to the Safe Handling of N-Cyclopropylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Cyclopropylpyrrolidin-3-amine (CAS No. 1228458-66-9), a versatile building block in contemporary chemical synthesis. Due to its hazardous properties, a thorough understanding of safety protocols is imperative for all personnel handling this compound. This document outlines the associated hazards, recommended handling procedures, emergency responses, and a representative experimental protocol to ensure safe laboratory practices.

Compound Identification and Properties

This compound is a secondary amine that combines the structural features of a cyclopropyl group and a pyrrolidine ring. These features make it a valuable synthon in the development of novel chemical entities.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. Data for closely related compounds is included for reference and should be used with caution.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | Biosynth[1] |

| Molecular Weight | 126.2 g/mol | Biosynth[1], Sigma-Aldrich |

| CAS Number | 1228458-66-9 | Biosynth[1], Sigma-Aldrich |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 203.6 °C | Biosynth[1] |

| Flash Point | Flammable (Specific value not available for this compound, but related amines are flammable) | |

| Solubility | Soluble in water (for related lower aliphatic amines) |

Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from structurally similar compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage (H318) |

| Acute Toxicity, Oral | Harmful if swallowed (H302) |

| Acute Toxicity, Dermal | Harmful in contact with skin (H312) |

| Acute Toxicity, Inhalation | Harmful if inhaled (H332) |

| Skin Sensitization | May cause an allergic skin reaction (H317) |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (H335) |

| Flammable Liquids | Flammable liquid and vapor (H226 - for related compounds) |

Sources: Multiple safety data sheets for this compound and related compounds indicate these hazards.[2][3]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound. The following sections detail the necessary precautions.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated fume hood. If the concentration in the air is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[5] Use only non-sparking tools and take precautionary measures against static discharge.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Hazardous decomposition products include oxides of carbon and nitrogen.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Experimental Protocols

The following is a representative protocol for the N-acylation of this compound. This procedure should be performed by qualified personnel and adapted as necessary for specific research needs, always with a prior risk assessment.

N-Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-acetyl-N-cyclopropylpyrrolidin-3-amine.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by slowly adding deionized water.

-

Workup: Transfer the mixture to a separatory funnel. a. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. c. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and use of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: General workflow for an N-acylation reaction and subsequent workup.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. However, based on its classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[2] It is corrosive and can cause severe burns to the skin and eyes.[2] Prolonged or repeated exposure may cause allergic skin reactions.

Disclaimer: This document is intended as a guide and is not exhaustive. All personnel should consult the most recent Safety Data Sheet (SDS) for this compound before use and receive appropriate safety training. All laboratory operations should be conducted with the utmost care and in compliance with institutional and regulatory guidelines.

References

Navigating the Procurement of N-Cyclopropylpyrrolidin-3-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of N-Cyclopropylpyrrolidin-3-amine and its related isomers. As a valuable building block in medicinal chemistry, understanding the supplier landscape, purchasing options, and its role in synthetic workflows is critical for the efficient advancement of research and development projects. This document provides a consolidated overview of commercially available variants, their suppliers, and illustrative experimental contexts.

Distinguishing this compound Variants

Initial investigation into the supply chain for "this compound" reveals several structurally related compounds, each identified by a unique CAS number. It is crucial for researchers to distinguish between these variants to procure the correct molecule for their specific synthetic route. The primary commercially available compounds are:

-

This compound (CAS: 1228458-66-9)

-

1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)

-

(3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine (CAS: 1354006-59-9)

The substitution pattern on the pyrrolidine ring (N-1 position) and the stereochemistry at the C-3 position are the key differentiators.

Supplier and Purchasing Options Overview

The following table summarizes the purchasing options for the identified this compound variants. Please note that pricing is subject to change and may not be publicly listed by all suppliers. Direct inquiry is often necessary for bulk quantities and current pricing.

| CAS Number | Compound Name | Supplier(s) | Purity | Quantity | Price (USD) |

| 1228458-66-9 | This compound | AccelaChemBio, Biosynth, Sigma-Aldrich (Enamine), ChemicalBook | ≥95% | Varies (mg to g) | Request Quote |

| 936221-78-2 | 1-Cyclopropylpyrrolidin-3-amine | BLD Pharm, Capot Chemical | N/A | Varies (mg to g) | Request Quote |

| 1354006-59-9 | (3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine | Molport, BLDpharm | N/A | Varies (mg to g) | Request Quote |

Application in Drug Discovery: A Building Block Approach

This compound and its derivatives are not typically used for their intrinsic biological activity. Instead, they serve as valuable scaffolds and intermediates in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The pyrrolidine moiety is a common feature in many FDA-approved drugs, and the addition of a cyclopropyl group can introduce favorable physicochemical properties such as increased metabolic stability and improved potency.

A notable application of a related compound, (S)-1-cyclopropylpyrrolidin-3-amine, is found in the synthesis of apoptosis-inducing agents that target Bcl-2 family proteins. In this context, the amine serves as a key nucleophile for coupling with other fragments of the final molecule.

General Synthetic Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary to the end-user's research, a general procedure for its synthesis can be conceptualized. The synthesis often involves the reaction of a protected aminopyrrolidine with a cyclopropylating agent, followed by deprotection.

Illustrative Synthesis of this compound

A common synthetic route involves the reductive amination of a protected 3-oxopyrrolidine with cyclopropylamine, followed by deprotection. Alternatively, direct N-alkylation of a protected 3-aminopyrrolidine with a cyclopropyl halide can be employed.

Researchers should consult the primary literature and chemical synthesis databases for detailed, validated protocols. The information provided herein is for illustrative purposes.

Conclusion

This compound and its isomers are readily available from a number of chemical suppliers, positioning them as accessible building blocks for drug discovery and medicinal chemistry programs. A clear understanding of the different available isomers is essential for proper procurement. While this guide provides a starting point for sourcing and conceptualizing the use of these compounds, researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and pricing. The strategic incorporation of the this compound scaffold has the potential to contribute to the development of next-generation therapeutics.

Stereoisomers of N-Cyclopropylpyrrolidin-3-amine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N-Cyclopropylpyrrolidin-3-amine is a chiral molecule of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of novel therapeutic agents. As a chiral compound, it exists as two non-superimposable mirror images, the (3R)- and (3S)-enantiomers. The stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the known properties of this compound and outlines general methodologies for the synthesis and separation of its stereoisomers. However, it is important to note that specific experimental data for the individual enantiomers, including their distinct biological activities and physicochemical properties, are not extensively available in publicly accessible scientific literature.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule. This compound combines these features, making its stereoisomers attractive building blocks for the exploration of new chemical space in drug discovery. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the study of each stereoisomer in isolation.

Physicochemical Properties of this compound (Racemic Mixture)

Limited data is available for the racemic mixture of this compound. The following table summarizes the key known properties.

| Property | Value | Reference |

| CAS Number | 1228458-66-9 | [1] |

| Molecular Formula | C₇H₁₄N₂ | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Boiling Point | 203.6 °C | [1] |

Note: Specific optical rotation and other chiroptical properties for the individual enantiomers are not currently available in the reviewed literature.

Stereoisomers of this compound

This compound possesses a single stereocenter at the 3-position of the pyrrolidine ring, giving rise to two enantiomers: (3R)-N-Cyclopropylpyrrolidin-3-amine and (3S)-N-Cyclopropylpyrrolidin-3-amine.

Caption: The enantiomers of this compound.

Synthesis and Chiral Resolution: Methodological Approaches

While specific synthesis protocols for the individual enantiomers of this compound are not detailed in the literature, general strategies for the preparation of chiral pyrrolidines can be applied.

Asymmetric Synthesis

Enantiomerically pure (3R)- or (3S)-N-Cyclopropylpyrrolidin-3-amine can be targeted through asymmetric synthesis. One potential route involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of a key bond-forming reaction.

Caption: General workflow for asymmetric synthesis.

Chiral Resolution of Racemic this compound

An alternative approach is the synthesis of the racemic mixture followed by separation of the enantiomers.

A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol (General):

A general protocol for the preparative chiral HPLC separation of a racemic amine is provided below. Optimization of the specific CSP, mobile phase, and other parameters would be required for this compound.

| Parameter | Description |

| Instrument | Preparative HPLC system with a UV detector. |

| Column | A suitable chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives). |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine) to improve peak shape. |

| Flow Rate | Optimized for the column dimensions and desired separation. |

| Detection | UV wavelength at which the compound absorbs (if it has a chromophore) or a universal detector like a refractive index detector. If the compound lacks a strong chromophore, pre-column derivatization with a UV-active tag may be necessary. |

| Sample Preparation | The racemic mixture is dissolved in a suitable solvent compatible with the mobile phase. |

| Fraction Collection | Fractions corresponding to each enantiomer peak are collected separately. |

| Post-Processing | The solvent is removed from the collected fractions to yield the isolated enantiomers. |

Biological Activity and Signaling Pathways